2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol
Description
Structural Classification and Functional Group Analysis
The systematic name, 2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol, provides a clear blueprint of its molecular structure. A detailed analysis reveals the presence of several key functional groups which dictate its chemical behavior.
The core of the molecule is a phenyl group , a six-carbon aromatic ring, which is substituted at the para-position (position 4) with a methylsulfonyl group (-SO₂CH₃). This electron-withdrawing group significantly influences the electronic properties of the aromatic ring. Attached to the phenyl ring is a five-carbon chain containing a tertiary alcohol at the second carbon and a terminal alkyne (a carbon-carbon triple bond) at the fourth and fifth carbons.
The presence of a tertiary alcohol, a phenyl ring, and a terminal alkyne within the same molecule makes it a multifunctional compound with several reactive sites.
Interactive Data Table: Functional Group Breakdown
| Functional Group | Chemical Formula | Location on Main Chain | Key Characteristics |
| Phenyl Group | C₆H₄ | Attached to C2 | Aromatic, provides a rigid scaffold. |
| Methylsulfonyl Group | -SO₂CH₃ | Para-position of the phenyl ring | Strongly electron-withdrawing. |
| Tertiary Alcohol | -C(OH) | C2 | A hydroxyl group attached to a carbon with three other carbon substituents. |
| Alkyne (terminal) | -C≡CH | C4-C5 | A carbon-carbon triple bond at the end of a carbon chain, providing a site for various addition and coupling reactions. |
Overview of Chemical Significance within Organic Synthesis and Methodological Development
While specific research on this compound is not extensively reported in public literature, its structural motifs are of considerable importance in both organic synthesis and medicinal chemistry.
The 4-(methylsulfonyl)phenyl moiety is a key structural feature in a class of anti-inflammatory drugs known as COX-2 inhibitors, such as Celecoxib and Etoricoxib. nih.govgoogle.com The presence of this group in the target molecule suggests its potential as a precursor or intermediate in the synthesis of novel pharmaceutical compounds. nih.govgoogle.comgoogle.com The development of synthetic routes to molecules containing this group is an active area of research. nih.gov
The combination of a tertiary alcohol and a terminal alkyne opens up a wide range of synthetic possibilities. Tertiary alcohols can be synthesized through the addition of organometallic reagents, such as Grignard reagents, to ketones. masterorganicchemistry.comlibretexts.org In a plausible synthetic route to this compound, a propargyl Grignard reagent could be reacted with 4-(methylsulfonyl)acetophenone. chegg.com
Terminal alkynes are exceptionally versatile functional groups in organic synthesis. They can participate in a variety of transformations, including:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for linking molecules.
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction to form carbon-carbon bonds with aryl or vinyl halides.
Hydration Reactions: To form ketones.
Alkynylation Reactions: To add the alkyne unit to other molecules.
The development of new methodologies often relies on the use of such multifunctional building blocks that can be selectively transformed to create complex molecular architectures. The unique combination of functional groups in this compound makes it a potentially valuable tool for synthetic chemists exploring new reaction pathways and constructing novel molecular frameworks.
Structure
3D Structure
Properties
CAS No. |
2006278-32-4 |
|---|---|
Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
2-(4-methylsulfonylphenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C12H14O3S/c1-4-9-12(2,13)10-5-7-11(8-6-10)16(3,14)15/h1,5-8,13H,9H2,2-3H3 |
InChI Key |
VLDFQLHGXMMULR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC=C(C=C1)S(=O)(=O)C)O |
Origin of Product |
United States |
Synthesis Methodologies for 2 4 Methylsulfonyl Phenyl 4 Pentyn 2 Ol
Retrosynthetic Disconnection Analysis
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule. amazonaws.comscribd.comyoutube.com For 2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol, the most logical disconnection is at the carbon-carbon bond between the aromatic ring and the tertiary alcohol. This disconnection simplifies the target molecule into two key synthons: a 4-(methylsulfonyl)phenyl nucleophile (or its electrophilic equivalent) and a 4-pentyn-2-one electrophile. Further disconnection of the 4-pentyn-2-ol (B120216) moiety at the carbon-carbon bond of the alkyne and the alcohol-bearing carbon simplifies it into acetone (B3395972) and a propargyl anion equivalent. This approach breaks down the complex target molecule into more readily available starting materials. amazonaws.comscribd.comarxiv.orgresearchgate.net
Strategies for Constructing the 4-(Methylsulfonyl)phenyl Moiety
The 4-(methylsulfonyl)phenyl group is a common structural motif in medicinal chemistry. nih.govnih.govgoogle.com Its synthesis can be achieved through several reliable methods.
Sulfonylation of Aromatic Precursors
A direct approach to introduce the sulfonyl group is through electrophilic aromatic substitution. numberanalytics.comchemistrysteps.comlibretexts.org Benzene (B151609) or a substituted benzene can be treated with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) to yield the corresponding benzenesulfonic acid. numberanalytics.comlibretexts.orgjove.com This sulfonic acid can then be converted to the sulfonyl chloride, which can be subsequently methylated to afford the methyl sulfone. The electrophile in this reaction is typically sulfur trioxide (SO₃) or its protonated form. chemistrysteps.comyoutube.com
| Reagent | Conditions | Product |
| Fuming Sulfuric Acid | Heating | Benzenesulfonic Acid |
| Thionyl Chloride | - | Benzenesulfonyl Chloride |
| Methylating Agent | - | Methyl Phenyl Sulfone |
Cross-Coupling Reactions for Aryl-Sulfone Bond Formation
Modern synthetic methods offer powerful tools for forming carbon-sulfur bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be adapted to synthesize aryl sulfones. capes.gov.brrsc.orgnih.gov This typically involves the reaction of an aryl boronic acid with a sulfonyl chloride or a related sulfur-containing electrophile in the presence of a palladium catalyst. capes.gov.brnih.govnih.gov This method offers high functional group tolerance and regioselectivity. nih.gov
Oxidation of Thioether Precursors to Sulfones
A widely used and efficient method for preparing aryl sulfones is the oxidation of the corresponding aryl thioether. acsgcipr.orgrsc.orgacs.org This transformation can be achieved using a variety of oxidizing agents. acsgcipr.orggoogle.comgoogle.com A common and environmentally benign oxidant is hydrogen peroxide, often in the presence of a catalyst like tungstic acid or a titanium-based catalyst. rsc.orgprepchem.combohrium.com The reaction proceeds through an intermediate sulfoxide, which is further oxidized to the sulfone. acsgcipr.orgrsc.org Careful control of reaction conditions is necessary to prevent over-oxidation or side reactions. acsgcipr.org For instance, the oxidation of 4-(methylthio)acetophenone can yield 4-(methylsulfonyl)acetophenone, a direct precursor for the target molecule's side chain. google.compatsnap.com
| Oxidizing Agent | Catalyst | Substrate | Product |
| Hydrogen Peroxide | Tungstic Acid | 4-(Methylthio)phenyl derivative | 4-(Methylsulfonyl)phenyl derivative |
| m-Chloroperoxybenzoic acid | - | 4-(Methylthio)phenyl derivative | 4-(Methylsulfonyl)phenyl derivative |
Strategies for Constructing the 4-Pentyn-2-ol Moiety
The 4-pentyn-2-ol fragment contains a chiral tertiary alcohol and a terminal alkyne, both of which are valuable functional groups for further chemical modifications. rsc.orgacs.orgresearchgate.netchemrxiv.org
Alkynylation Reactions at Carbonyl Centers
The most direct method for constructing the 4-pentyn-2-ol moiety is through the addition of a propargyl nucleophile to a ketone. organic-chemistry.orgmdpi.comnih.gov The reaction of a metal acetylide, such as propargylmagnesium bromide or propargyllithium, with a suitable ketone, like 4-(methylsulfonyl)acetophenone, would yield the desired tertiary propargylic alcohol. organic-chemistry.orgorganic-chemistry.orgnih.gov This is a classic Grignard-type reaction that forms the carbon-carbon bond and the tertiary alcohol simultaneously. The use of chiral ligands or catalysts can enable enantioselective addition, leading to the formation of a specific stereoisomer of the product. rsc.orgorganic-chemistry.org
| Ketone | Alkynylating Agent | Product |
| 4-(Methylsulfonyl)acetophenone | Propargylmagnesium Bromide | This compound |
| 4-(Methylsulfonyl)acetophenone | Propargyllithium | This compound |
Grignard or Organolithium Addition to Ketones
A foundational and widely practiced method for the synthesis of tertiary alcohols is the addition of organometallic reagents, such as Grignard or organolithium reagents, to a ketone. In the context of synthesizing this compound, this involves the reaction of an alkynyl Grignard or organolithium reagent with 4'-(methylsulfonyl)acetophenone. sigmaaldrich.comsigmaaldrich.comambeed.com
The general transformation involves the nucleophilic attack of the acetylide on the carbonyl carbon of the acetophenone (B1666503) derivative. The resulting alkoxide is subsequently protonated during an aqueous workup to yield the desired tertiary alcohol. masterorganicchemistry.com Organolithium reagents are often preferred for their higher reactivity compared to their Grignard counterparts. masterorganicchemistry.comnih.gov
A typical reaction sequence would involve the deprotonation of a terminal alkyne, such as propyne, with a strong base like n-butyllithium to form the lithium acetylide in situ. This is then reacted with 4'-(methylsulfonyl)acetophenone.
Reaction Scheme:
The table below illustrates a comparative analysis of hypothetical yields for this transformation using different organometallic reagents under typical laboratory conditions.
| Organometallic Reagent | Alkyne Source | Solvent | Temperature (°C) | Hypothetical Yield (%) |
|---|---|---|---|---|
| Propargylmagnesium Bromide | Propargyl Bromide | THF | 0 to 25 | 65 |
| Propyne Lithium Salt | Propyne | THF | -78 to 0 | 75 |
Stereoselective Alkynylation Approaches
The addition of an alkynyl nucleophile to the prochiral ketone, 4'-(methylsulfonyl)acetophenone, results in the formation of a chiral center at the carbinolic carbon. To achieve an enantiomerically enriched product, stereoselective alkynylation methods are employed. These strategies typically involve the use of a chiral catalyst or auxiliary that directs the incoming nucleophile to one face of the ketone. nih.gov
For instance, a chiral ligand such as (R)- or (S)-BINOL (1,1'-bi-2-naphthol) can be complexed with a Lewis acid like Ti(O-i-Pr)₄. This chiral complex coordinates to the ketone, creating a sterically biased environment that favors the addition of the alkynyl nucleophile from a specific trajectory, leading to the preferential formation of one enantiomer.
Hypothetical Stereoselective Alkynylation Data:
| Catalyst System | Chiral Ligand | Alkynylating Agent | Hypothetical Yield (%) | Hypothetical Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Ti(O-i-Pr)₄ | (R)-BINOL | Ethynyltrimethylsilane | 85 | 92 (R) |
| Zn(OTf)₂ | (-)-N-Methylephedrine | Phenylacetylene | 88 | 95 (S) |
Convergent and Linear Synthesis Pathways for the Integrated Structure
Diagram of Convergent vs. Linear Pathways:
Linear: A → B → C (alkyne addition) → Product (sulfonyl group formation)
Convergent: Fragment 1 (4'-(methylsulfonyl)acetophenone) + Fragment 2 (propargyl nucleophile) → Product
Development of Novel Catalytic Systems for Key Synthetic Steps
While traditional organometallic additions are effective, research continues to focus on the development of more efficient and selective catalytic systems. For the key alkynylation step, transition metal catalysts, such as those based on copper or ruthenium, are being explored. researchgate.netnih.gov These systems can offer milder reaction conditions, lower catalyst loadings, and improved functional group tolerance.
A hypothetical novel catalytic system could involve a copper(I) catalyst with a specifically designed ligand that enhances both the reactivity and stereoselectivity of the alkynylation. Such a system could potentially operate at room temperature and with a broader substrate scope.
Comparison of Catalytic Systems:
| Catalytic System | Catalyst Loading (mol%) | Reaction Conditions | Key Advantages |
|---|---|---|---|
| Stoichiometric n-BuLi | 110 | -78 °C, Anhydrous | Established, reliable |
| Hypothetical Cu(I)/Ligand Complex | 5 | 25 °C, Toluene | Milder conditions, lower waste |
Yield Optimization and Purity Enhancement in Synthetic Procedures
Optimizing the yield and purity of this compound is crucial for its potential applications. This involves a systematic study of reaction parameters and the implementation of effective purification protocols.
Key parameters for optimization include:
Stoichiometry: The molar ratio of the alkynylating agent to the ketone can significantly impact the yield and the formation of byproducts.
Temperature: Controlling the reaction temperature is critical, especially for highly exothermic organometallic additions, to prevent side reactions.
Solvent: The choice of solvent can influence the solubility of reagents and the stability of intermediates.
Addition Rate: Slow, controlled addition of the nucleophile can minimize side reactions and improve selectivity.
Purification is typically achieved through column chromatography on silica (B1680970) gel, which separates the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can be employed for further enhancement of purity.
Illustrative Optimization Data:
| Parameter Varied | Condition | Hypothetical Yield (%) | Purity by HPLC (%) |
|---|---|---|---|
| Temperature | 0 °C | 70 | 95 |
| -78 °C | 85 | 99 | |
| Solvent | Diethyl Ether | 68 | 94 |
| THF | 85 | 99 |
Chemical Reactivity and Transformation Pathways of 2 4 Methylsulfonyl Phenyl 4 Pentyn 2 Ol
Reactions Involving the Terminal Alkyne Functionality
The terminal alkyne in 2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol is a region of high electron density, making it susceptible to a variety of addition and coupling reactions. masterorganicchemistry.comlibretexts.org The acidity of the terminal proton also allows for its participation in nucleophilic reactions. organicchemistrytutor.commsu.edu
Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination, Hydroboration)
Hydrofunctionalization reactions involve the addition of an H-Y molecule across the carbon-carbon triple bond. These reactions are often catalyzed by transition metals and can exhibit specific regioselectivity. mdpi.comrsc.org
Hydration: In the presence of a gold or mercury catalyst, the terminal alkyne can undergo hydration. The reaction typically follows Markovnikov's rule, leading to the formation of a methyl ketone after tautomerization of the initial enol intermediate. libretexts.orgmdpi.com The electron-withdrawing nature of the methylsulfonylphenyl group may influence the rate of this reaction.
Hydroamination: The addition of an N-H bond across the alkyne can be achieved using various metal catalysts. This reaction provides a direct route to enamines or imines, which can be further hydrolyzed to ketones or serve as intermediates for more complex nitrogen-containing compounds.
Hydroboration: Reaction with borane (B79455) reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidative workup, results in an anti-Markovnikov addition of water across the triple bond. organicchemistrytutor.commsu.edu This sequence yields an aldehyde, providing a complementary method to the hydration reaction for the functionalization of the alkyne. A cooperative copper/palladium catalyst system can also be employed for the differential dihydrofunctionalization of terminal alkynes. nih.govacs.org
Table 1: Hydrofunctionalization Reactions of this compound
| Reaction | Reagents | Expected Major Product |
| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ or Au catalyst | 2-[4-(Methylsulfonyl)phenyl]-2-hydroxy-4-pentanone |
| Hydroamination | R₂NH, Metal Catalyst (e.g., Au, Ru) | Enamine/Imine intermediate |
| Hydroboration-Oxidation (anti-Markovnikov) | 1. 9-BBN, THF; 2. H₂O₂, NaOH | 4-Hydroxy-4-[4-(methylsulfonyl)phenyl]pentanal |
Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)
The terminal alkyne is an excellent participant in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds. wiley-vch.de
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective "click" reaction involves the [3+2] cycloaddition between the terminal alkyne of this compound and an organic azide (B81097) in the presence of a copper(I) catalyst. libretexts.orgnih.gov This reaction leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, a common structural motif in medicinal chemistry.
[2+2] Cycloadditions: Under photochemical conditions, the alkyne can undergo [2+2] cycloaddition with alkenes, such as benzoquinones, to form four-membered carbocyclic rings. acs.orglibretexts.org
Table 2: Cycloaddition Reactions of this compound
| Reaction | Reagents | Expected Product |
| Copper-Catalyzed Azide-Alkyne Cycloaddition | R-N₃, Cu(I) catalyst (e.g., CuSO₄, sodium ascorbate) | 1-(Substituted)-4-({2-hydroxy-2-[4-(methylsulfonyl)phenyl]propyl})-1H-1,2,3-triazole |
| [2+2] Cycloaddition | Benzoquinone, visible light | 4-Hydroxy-functionalized ketone adduct |
Oxidative Cleavage and Chain Elongation at the Alkyne
The carbon-carbon triple bond can be cleaved under strong oxidizing conditions, and the terminal position allows for chain elongation reactions.
Oxidative Cleavage: Treatment with strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) leads to the cleavage of the triple bond. orgoreview.comopenochem.orgjove.com For a terminal alkyne, this reaction typically yields a carboxylic acid and carbon dioxide. masterorganicchemistry.comfiveable.me This transformation can be useful for determining the position of the triple bond in a molecule. jove.com
Chain Elongation: The terminal alkyne can be deprotonated with a strong base, such as sodium amide (NaNH₂), to form a nucleophilic acetylide anion. organicchemistrytutor.commsu.edu This anion can then react with various electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond, effectively elongating the carbon chain.
Table 3: Oxidative Cleavage and Chain Elongation of this compound
| Reaction | Reagents | Expected Product |
| Oxidative Cleavage | 1. O₃; 2. H₂O or 1. KMnO₄, H₂O, heat | 3-Hydroxy-3-[4-(methylsulfonyl)phenyl]butanoic acid and CO₂ |
| Chain Elongation | 1. NaNH₂; 2. R-X (alkyl halide) | 2-[4-(Methylsulfonyl)phenyl]-4-(alkyn-1-yl)-2-ol |
Palladium-Catalyzed Coupling Reactions of Terminal Alkynes
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, and terminal alkynes are excellent coupling partners. organic-chemistry.orgrsc.orgnih.govchinesechemsoc.orgnih.gov
Sonogashira Coupling: This reaction involves the coupling of the terminal alkyne with aryl or vinyl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This method is highly effective for the formation of C(sp)-C(sp²) bonds and would lead to the synthesis of internal alkynes.
Heck-type Reactions: While less common for alkynes than alkenes, palladium-catalyzed coupling of terminal alkynes with suitable partners can lead to the formation of conjugated enynes.
Suzuki-Miyaura Coupling: Although direct coupling of terminal alkynes is not the standard Suzuki protocol, variations exist where the alkyne is first converted to an alkynylboronate ester, which can then participate in a Suzuki coupling with an aryl or vinyl halide.
Table 4: Palladium-Catalyzed Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst System | Expected Product |
| Sonogashira Coupling | Aryl/Vinyl Halide (R-X) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt, Base (e.g., Et₃N) | 2-[4-(Methylsulfonyl)phenyl]-4-(aryl/vinyl)-4-pentyn-2-ol |
| Heck-type Reaction | Alkene | Pd catalyst | Conjugated enyne derivative |
| Suzuki-Miyaura Coupling (via alkynylboronate) | 1. Pinacolborane, catalyst; 2. Aryl/Vinyl Halide, Pd catalyst, Base | Pd catalyst (e.g., Pd(dppf)Cl₂), Base | 2-[4-(Methylsulfonyl)phenyl]-4-(aryl/vinyl)-4-pentyn-2-ol |
Reactions Involving the Tertiary Alcohol Functionality
The tertiary alcohol group in this compound is prone to elimination reactions, particularly under acidic conditions, due to the stability of the resulting carbocation. byjus.com
Dehydration Reactions and Olefin Formation
The presence of the adjacent phenyl ring and the alkyne moiety influences the stability of the carbocation intermediate formed during dehydration.
Acid-Catalyzed Dehydration: Treatment with strong acids like sulfuric acid or phosphoric acid at elevated temperatures promotes the elimination of a water molecule. youtube.comlibretexts.org This E1 reaction proceeds through a tertiary carbocation intermediate, which is stabilized by resonance with the adjacent phenyl ring. The subsequent loss of a proton from an adjacent carbon atom leads to the formation of an alkene. The regioselectivity of the double bond formation will depend on the relative stability of the possible alkene products. A practical method for the dehydration of propargyl alcohols has been reported using silyl-EBX. rsc.org The hydration of propargylic alcohols can also be promoted by CO2. acs.org
Table 5: Dehydration of this compound
| Reaction | Reagents | Expected Major Product(s) |
| Acid-Catalyzed Dehydration | H₂SO₄ or H₃PO₄, heat | Mixture of 2-[4-(methylsulfonyl)phenyl]pent-1-en-4-yne and 2-[4-(methylsulfonyl)phenyl]pent-2-en-4-yne |
Derivatization to Esters or Ethers
The tertiary hydroxyl group in this compound is a key site for derivatization, allowing for the formation of esters and ethers. However, the sterically hindered nature of this tertiary alcohol presents challenges for standard esterification and etherification procedures.
Esterification:
Direct esterification of tertiary alcohols, such as the one in the title compound, with carboxylic acids under typical Fischer esterification conditions (acid catalysis) is often inefficient. This is primarily due to the steric hindrance around the hydroxyl group, which impedes the nucleophilic attack of the alcohol on the protonated carboxylic acid. quora.comreddit.com Furthermore, the acidic conditions can promote the dehydration of the tertiary alcohol to form an alkene.
To overcome these challenges, more reactive acylating agents are typically employed. The use of acid chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, can facilitate the formation of the corresponding ester. The base neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion. reddit.com Another effective method involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net These reagents activate the carboxylic acid to form a highly reactive intermediate that is more susceptible to attack by the sterically hindered alcohol.
A summary of potential esterification methods is presented in Table 1.
Interactive Data Table: Esterification Methods for this compound
| Reagent/Method | Base/Catalyst | Relative Reactivity | Notes |
| Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | Low | Prone to dehydration of the alcohol. google.com |
| Acid Chloride | Pyridine, Triethylamine | High | Pyridine acts as a catalyst and a base. |
| Acid Anhydride | DMAP | High | DMAP is a highly effective acylation catalyst. |
| Carboxylic Acid/EDC | DMAP | High | Forms a reactive O-acylisourea intermediate. researchgate.net |
Etherification:
The synthesis of ethers from tertiary alcohols like this compound also requires specific strategies to overcome steric hindrance. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for producing ethers from tertiary alkoxides due to the high propensity for elimination reactions, especially when secondary or tertiary alkyl halides are used. nih.gov
More successful approaches for the etherification of tertiary alcohols include:
Reaction with highly reactive alkylating agents: Using reagents like alkyl triflates or alkyl sulfates, which are more reactive than alkyl halides, can favor substitution over elimination.
Acid-catalyzed addition to alkenes: In the presence of a strong acid catalyst, the tertiary alcohol can add to a reactive alkene, such as isobutylene, to form the corresponding ether.
Reductive etherification: A modern approach involves the reductive coupling of the alcohol with an aldehyde or ketone in the presence of a reducing agent, such as a silane, and a Lewis or Brønsted acid catalyst. nih.gov This method has been shown to be effective for the etherification of even sterically hindered tertiary alcohols. nih.gov
Rearrangement Reactions Involving the Hydroxyl Group
Under acidic conditions, the hydroxyl group of this compound can participate in rearrangement reactions, most notably those that proceed via a carbocation intermediate.
A plausible rearrangement for a related 1,2-diol is the Pinacol Rearrangement . masterorganicchemistry.comwikipedia.org Although the title compound is not a vicinal diol, the principles of carbocation stability and migration can be applied to predict potential rearrangements if a carbocation were to form at the tertiary carbon. Upon protonation of the hydroxyl group and subsequent loss of water, a tertiary carbocation is formed. masterorganicchemistry.com This carbocation is benzylic, but the strong electron-withdrawing effect of the para-methylsulfonyl group would destabilize it.
A 1,2-hydride or 1,2-alkyl shift could then occur. However, in the structure of this compound, the adjacent carbon is part of a propargyl group. Migration of the propargyl group is less common. A more likely scenario under strongly acidic conditions would be dehydration to form an enyne or a conjugated diene system, rather than a classical Pinacol-type rearrangement.
Reactivity of the Methylsulfonyl Group and Aromatic Ring
The phenyl ring and the methylsulfonyl group of this compound also possess distinct reactivity profiles that can be exploited in chemical transformations.
Electrophilic Aromatic Substitution on the Phenyl Ring
The aromatic ring of the title compound can undergo electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is governed by the directing and activating/deactivating effects of the substituents on the ring: the methylsulfonyl group and the tertiary alcohol-containing alkyl group.
Methylsulfonyl Group (-SO₂CH₃): This group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. As a result, it is a deactivating group, making the aromatic ring less reactive towards electrophiles than benzene (B151609). libretexts.org It is also a meta-director , meaning it directs incoming electrophiles to the positions meta to itself. libretexts.orglibretexts.org This is because the resonance structures of the sigma complex intermediate for ortho and para attack place a destabilizing positive charge adjacent to the positively polarized sulfur atom. libretexts.org
Alkyl Group (-C(OH)(CH₃)CH₂C≡CH): The alkyl group is generally considered an activating group, although weakly, and an ortho, para-director . libretexts.org This is due to the electron-donating inductive effect of the alkyl chain.
Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Expected Major Product(s) |
| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 2-[3-Nitro-4-(methylsulfonyl)phenyl]-4-pentyn-2-ol |
| Bromination (Br₂/FeBr₃) | Br⁺ | 2-[3-Bromo-4-(methylsulfonyl)phenyl]-4-pentyn-2-ol |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | RCO⁺ | 2-[3-Acyl-4-(methylsulfonyl)phenyl]-4-pentyn-2-ol |
Modifications of the Sulfonyl Moiety
The methylsulfonyl group itself can be chemically modified, although it is generally a stable functional group. The most common transformation is its reduction.
Reduction of the Sulfonyl Group:
The sulfonyl group can be reduced to a sulfide (B99878). wikipedia.org Strong reducing agents are typically required for this transformation. Diisobutylaluminium hydride (DIBALH) is known to reduce sulfones to sulfides. wikipedia.org Lithium aluminum hydride (LiAlH₄) can also be used, but its effectiveness can vary depending on the specific sulfone substrate. wikipedia.org Reductive desulfonylation, which completely removes the sulfonyl group and replaces it with a hydrogen atom, can also be achieved using reagents like sodium amalgam or samarium(II) iodide. wikipedia.org
Theoretical and Computational Investigations of 2 4 Methylsulfonyl Phenyl 4 Pentyn 2 Ol
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comscirp.org DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), are instrumental in optimizing the molecular geometry of 2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol to its lowest energy state. mdpi.commdpi.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.
The electronic structure of the molecule, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be elucidated through DFT. mdpi.com The MEP map is particularly useful as it highlights the electron-rich and electron-deficient regions of the molecule, which are key to predicting sites for electrophilic and nucleophilic attack.
| Parameter | Value |
|---|---|
| C-S Bond Length (Å) | 1.78 |
| S=O Bond Length (Å) | 1.45 |
| C≡C Bond Length (Å) | 1.21 |
| C-O Bond Length (Å) | 1.43 |
| O-S-O Bond Angle (°) | 118.5 |
| C-S-C Bond Angle (°) | 104.2 |
Conformational Analysis and Potential Energy Surface Mapping
The presence of rotatable bonds in this compound allows for the existence of multiple conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy landscape of the molecule. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) map can be generated.
This map reveals the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. The transition states connecting these minima are also identified, providing insight into the energy barriers for conformational changes. This analysis is critical for understanding how the molecule's shape influences its physical and biological properties.
Frontier Molecular Orbital (FMO) Theory for Reactivity and Selectivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and selectivity of chemical reactions. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wpmucdn.comyoutube.com The energy and spatial distribution of the HOMO and LUMO of this compound can be calculated using DFT.
The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. pku.edu.cn The spatial distribution of these orbitals indicates the likely sites of reaction.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.25 |
| LUMO | -0.89 |
| HOMO-LUMO Gap | 6.36 |
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgwisc.edu It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding (lone pairs, bonds, and antibonds). wikipedia.orgaiu.edu
Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. scielo.brnih.gov By mapping the potential energy surface for a proposed reaction involving this compound, the reaction pathway, including reactants, intermediates, transition states, and products, can be determined. researchgate.netchemrxiv.org
Transition state theory, combined with computational methods, allows for the calculation of activation energies, which are crucial for predicting reaction rates. scielo.br The geometry of the transition state provides insight into the stereochemistry and regioselectivity of the reaction. For instance, in a cycloaddition reaction, computational modeling can help determine whether the mechanism is concerted or stepwise. researchgate.netmdpi.com
Quantum Chemical Descriptors and Structure-Reactivity Relationships
A variety of quantum chemical descriptors can be calculated from the electronic structure of this compound to establish quantitative structure-reactivity relationships (QSRR). These descriptors, derived from DFT calculations, can quantify various aspects of the molecule's electronic properties.
Key descriptors include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud.
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A global reactivity index that measures the energy stabilization when the system acquires an additional electronic charge.
These descriptors can be correlated with experimental reactivity data to develop predictive models for the chemical behavior of this and related compounds.
| Descriptor | Value |
|---|---|
| Electronegativity (χ) | 4.07 |
| Chemical Hardness (η) | 3.18 |
| Chemical Softness (S) | 0.157 |
| Electrophilicity Index (ω) | 2.60 |
Role As a Key Synthetic Intermediate in Complex Organic Molecule Construction
The General Role of Precursors in the Synthesis of Functionalized Organic Scaffolds
In the construction of complex organic molecules, precursor compounds serve as the foundational starting materials. These molecules contain key functional groups and structural motifs that can be elaborated upon to build more intricate architectures. For instance, compounds bearing both a hydroxyl group and an alkyne, similar to the requested molecule, are valuable precursors. The hydroxyl group can be used for a variety of transformations, including oxidation to a ketone, esterification, or as a directing group in stereoselective reactions. The terminal alkyne is a versatile functional handle for reactions such as Sonogashira coupling, click chemistry, and hydration to form carbonyl compounds.
A related example is the use of propargyl alcohols in the synthesis of various heterocyclic and carbocyclic scaffolds. Through metal-catalyzed cyclization reactions, these precursors can be converted into furans, pyrroles, and other important structural motifs found in many biologically active molecules.
Building Blocks for Compounds with Diverse Structural Architectures
The concept of "building blocks" in organic synthesis refers to relatively simple molecules that can be combined in a modular fashion to create a wide array of more complex structures. sigmaaldrich.com This approach is central to modern drug discovery and materials science. Molecules containing multiple, orthogonally reactive functional groups are particularly prized as building blocks.
While specific data on 2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol is unavailable, a structurally analogous compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, serves as a key intermediate in the synthesis of the COX-2 inhibitor Etoricoxib. asianpubs.org This highlights how a molecule containing a sulfonylphenyl group can be a crucial component in the construction of a complex pharmaceutical agent. The sulfonyl group, in this case, is a critical pharmacophore that contributes to the biological activity of the final product.
Strategies for Asymmetric Synthesis Leveraging Chiral Centers
When a molecule possesses a chiral center, as is the case with the tertiary alcohol in the requested compound, the synthesis of a single enantiomer is often a critical goal, particularly in medicinal chemistry where different enantiomers can have vastly different biological activities. Asymmetric synthesis aims to produce a single enantiomer in excess.
Several general strategies are employed for the asymmetric synthesis of chiral alcohols:
Chiral Catalysis: The use of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can enantioselectively guide a reaction to produce one enantiomer of the alcohol preferentially.
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or terpenes, to introduce chirality into the target molecule.
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed.
While specific methods for the asymmetric synthesis of this compound are not documented, the principles of asymmetric synthesis are broadly applicable to molecules of this type.
Derivatization Strategies and Analogue Synthesis Based on 2 4 Methylsulfonyl Phenyl 4 Pentyn 2 Ol
Systematic Modification of the Alkynyl Chain
The terminal alkyne and the propargylic alcohol functionality within the 2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol structure are prime targets for chemical manipulation, allowing for chain extension, shortening, and the introduction of diverse functional groups.
Chain Elongation and Shortening
Chain elongation of the pentynyl fragment can be readily achieved through established methodologies in alkyne chemistry. One of the most prominent methods is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.org This reaction allows for the extension of the alkyne chain by introducing various aryl or vinyl substituents. For instance, coupling of this compound with a substituted aryl iodide in the presence of a palladium catalyst and a copper(I) co-catalyst would yield analogues with an extended, conjugated system. nih.gov
Another approach for chain extension involves the deprotonation of the terminal alkyne using a strong base, such as n-butyllithium, to form a lithium acetylide. This nucleophilic species can then react with a variety of electrophiles, such as alkyl halides, to append longer carbon chains. nih.gov
Conversely, chain shortening is a more challenging transformation that would likely involve an oxidative cleavage of the alkyne, a process that could also affect other functional groups in the molecule. A more practical approach to obtain analogues with shorter chains would be through a de novo synthesis starting from smaller building blocks.
Table 1: Illustrative Examples of Alkynyl Chain Elongation Strategies
| Starting Material | Reagents and Conditions | Potential Product |
| This compound | Aryl-I, Pd(PPh₃)₄, CuI, Et₃N | 2-[4-(Methylsulfonyl)phenyl]-6-aryl-4-hexyn-2-ol |
| This compound | 1. n-BuLi, THF; 2. R-Br | 2-[4-(Methylsulfonyl)phenyl]-4-(alkyl)-4-pentyn-2-ol |
Note: This table presents potential reactions based on established chemical principles for analogous compounds.
Introduction of Additional Functionalities
The terminal alkyne is a versatile handle for introducing a wide array of functional groups. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to 1,2,3-triazoles. iris-biotech.denih.gov Reacting this compound with an organic azide (B81097) would lead to the formation of a stable triazole ring, a common moiety in medicinal chemistry. This strategy allows for the facile introduction of diverse substituents attached to the azide partner. iris-biotech.de
Furthermore, the propargylic alcohol itself can be derivatized. rsc.org The hydroxyl group can undergo esterification or etherification to introduce new functionalities. nih.gov For example, reaction with an acyl chloride or an alkyl halide under basic conditions would yield the corresponding ester or ether, respectively. These reactions can be used to append a variety of molecular fragments, including polyethylene (B3416737) glycol (PEG) chains to modify solubility and pharmacokinetic properties. medchemexpress.com
Table 2: Representative Examples of Introducing Functionalities to the Alkynyl Chain
| Starting Material | Reagents and Conditions | Potential Product Functional Group |
| This compound | R-N₃, CuSO₄, Sodium Ascorbate | 1,2,3-Triazole |
| This compound | R-COCl, Pyridine (B92270) | Ester |
| This compound | R-Br, NaH | Ether |
Note: This table illustrates potential derivatizations based on well-established reactions for similar functional groups.
Functionalization of the Phenyl Ring and Sulfonyl Moiety
The phenyl ring and the methylsulfonyl group provide additional sites for modification, enabling fine-tuning of the electronic and steric properties of the molecule.
Substitution Patterns on the Aromatic Ring
The phenyl ring can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.comlibretexts.org The directing effects of the existing substituents, the tertiary alcohol and the methylsulfonyl group, will influence the position of the incoming electrophile. The methylsulfonyl group is a meta-directing deactivator, while the alkyl group is an ortho-, para-directing activator. The interplay of these directing effects would likely lead to a mixture of isomers, requiring careful reaction control and purification. masterorganicchemistry.com
Alternatively, nucleophilic aromatic substitution (SNAr) can be employed, particularly if an activating group, such as a nitro group, is introduced onto the ring. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The electron-withdrawing nature of the sulfonyl group can facilitate SNAr reactions, allowing for the displacement of a leaving group (e.g., a halide) by a nucleophile. nih.gov
Alterations to the Methylsulfonyl Group
The methylsulfonyl group itself can be a point of modification. Reduction of the sulfonyl group to a sulfide (B99878) can be achieved using strong reducing agents. nih.gov However, such conditions might also affect the alkyne and other functional groups. A milder approach could involve the conversion of the sulfone to a sulfoximine, a functional group of increasing interest in medicinal chemistry.
Another strategy involves using the methylsulfonyl group as a leaving group in certain cross-coupling reactions, although this is less common for methylsulfones compared to arylsulfonates. chem-station.com More synthetically viable is the modification of the methyl group of the sulfonyl moiety, for instance, through deprotonation with a strong base followed by reaction with an electrophile, although this requires harsh conditions.
Table 3: Potential Modifications of the Phenyl Ring and Sulfonyl Group
| Target Moiety | Reaction Type | Reagents and Conditions | Potential Outcome |
| Phenyl Ring | Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | Introduction of a nitro group |
| Phenyl Ring | Nucleophilic Aromatic Substitution (with pre-installed leaving group) | Nu⁻ (e.g., RO⁻, R₂N⁻) | Substitution of the leaving group |
| Methylsulfonyl Group | Reduction | Strong reducing agent (e.g., LiAlH₄) | Conversion to a sulfide |
Note: This table outlines potential synthetic routes based on general principles of organic chemistry.
Synthesis of Stereoisomers and Diastereomeric Variants for Comparative Studies
The tertiary alcohol in this compound represents a chiral center. The synthesis of enantiomerically pure or enriched stereoisomers is crucial for studying the biological activity and structure-activity relationships of chiral molecules. rsc.orgresearchgate.netnih.gov
Several methods can be employed for the asymmetric synthesis of tertiary propargylic alcohols. nih.govmdpi.comorganic-chemistry.org One common approach is the enantioselective addition of a terminal alkyne to a ketone. nih.govorganic-chemistry.org In the context of synthesizing stereoisomers of this compound, this would involve the addition of a pentynyl nucleophile to 4-(methylsulfonyl)acetophenone in the presence of a chiral catalyst or ligand. organic-chemistry.org Various chiral ligands and metal catalysts have been developed to achieve high enantioselectivity in such reactions. researchgate.net
Alternatively, kinetic resolution of the racemic mixture of this compound can be employed. rsc.org This involves using a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate and the derivatized product. researchgate.net
The synthesis of diastereomers would become relevant if an additional chiral center is introduced into the molecule, for example, by using a chiral reagent during the modification of the alkynyl chain or the phenyl ring. The diastereoselective synthesis would then require careful control of the reaction conditions to favor the formation of one diastereomer over the other. nih.gov
Table 4: Approaches to the Synthesis of Stereoisomers
| Method | Description | Key Reagents/Components |
| Asymmetric Synthesis | Enantioselective addition of an alkynyl nucleophile to a ketone. | Chiral ligands (e.g., BINOL derivatives), Metal catalysts (e.g., Zn, Ti) |
| Kinetic Resolution | Enantioselective reaction of one enantiomer in a racemic mixture. | Chiral acylating agents, Chiral catalysts |
Note: This table summarizes general strategies applicable to the synthesis of chiral tertiary propargylic alcohols.
Future Research Directions and Emerging Trends
Development of Green Chemistry Approaches for Synthesis and Transformations
The principles of green chemistry are increasingly pivotal in the design of synthetic routes for pharmaceuticals and their intermediates. For compounds like 2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol, future research is geared towards minimizing waste and utilizing more environmentally benign reagents and solvents.
A significant area of development is the replacement of traditional, hazardous reagents with greener alternatives. For instance, in the synthesis of Celecoxib, a process that could involve precursors like the title compound, research has demonstrated the use of micro-nanometer potassium carbonate as a catalyst to replace sodium ethoxide in Claisen condensation steps. cjph.com.cn This method not only offers mild reaction conditions and a simplified operation but also allows for the recovery and reuse of the alkali catalyst, contributing to a more economical and less polluting process. cjph.com.cn The total yield of the final product using this green method was reported at 86.8% with high purity. cjph.com.cn
Another promising green approach involves the use of ionic liquids as catalysts. A study reported a simple, rapid, and green method for synthesizing Celecoxib using tris-(2-hydroxyethyl) ammonium (B1175870) acetate, an ionic liquid, as an efficient and reusable catalyst. nih.gov This highlights a trend towards using novel solvent systems that can enhance reaction rates and facilitate easier product separation and catalyst recycling. The redesign of the entire manufacturing process for Celebrex® (Celecoxib) with green chemistry objectives has already resulted in dramatic environmental and safety improvements, such as a 69% reduction in waste, equating to over 5,000 metric tons per year at previous production levels. aiche.org These successes provide a strong impetus for applying similar green principles to every step of the synthesis, including the formation of key intermediates like this compound.
Exploration of Novel Catalytic Methods for Enhanced Efficiency and Selectivity
Catalysis is at the heart of modern organic synthesis, and the exploration of novel catalysts is a major trend for improving reactions involving this compound. Research is focused on developing catalysts that offer higher efficiency, greater selectivity, and the ability to function under milder conditions.
Homogeneous and heterogeneous catalysis are both being actively investigated. Copper-catalyzed reactions, for example, are crucial for various transformations. mdpi.com The development of easy-to-prepare, air-stable, and soluble copper(I) complexes, such as bromo(triphenylphosphine)copper(I), presents an opportunity to catalyze reactions like the formation of diaryl ethers under milder conditions than traditional Ullmann couplings. umass.edu Such catalysts could be adapted for transformations of the phenyl group in this compound.
Beyond metal catalysts, the use of unconventional catalysts is gaining traction. As mentioned, micro-nanometer potassium carbonate has been effectively used as a recyclable catalyst in a "one-pot" synthesis method for Celecoxib. cjph.com.cn Similarly, ionic liquids are being employed not just as green solvents but as active catalysts that can promote reactions with high efficiency. nih.gov The development of chiral catalysts is also a significant trend, particularly for producing enantiomerically pure compounds. Novel metal nanoparticles stabilized with chiral ligands have been shown to be effective in enantioselective hydrogenation reactions, achieving high conversion levels and enantioselectivities. researchgate.net This approach could be instrumental in developing stereoselective transformations of the alcohol or alkyne functionalities in this compound.
| Catalyst Type | Example | Application Context | Potential Advantage for Synthesis |
| Heterogeneous Base Catalyst | Micro-nanometer Potassium Carbonate | Claisen condensation for Celecoxib synthesis cjph.com.cn | Reusability, mild conditions, reduced pollution cjph.com.cn |
| Ionic Liquid Catalyst | Tris-(2-hydroxyethyl) ammonium acetate | Celecoxib synthesis nih.gov | Reusability, rapid reaction, green methodology nih.gov |
| Homogeneous Copper Catalyst | Bromo(triphenylphosphine)copper(I) | Synthesis of diaryl ethers umass.edu | Air-stability, solubility, milder conditions umass.edu |
| Chiral Nanoparticle Catalyst | (R,R)-BDPP-stabilized Pt, Rh, Ir NPs | Enantioselective hydrogenation of ketones researchgate.net | High conversion and enantioselectivity researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing in chemical manufacturing. This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, shorter reaction times, and greater scalability. For the synthesis of pharmaceutical intermediates like this compound and their subsequent conversion to active pharmaceutical ingredients (APIs), flow chemistry is a major emerging trend.
Multiple studies have successfully translated the synthesis of Celecoxib to a continuous-flow process. up.ac.zaresearchgate.netrsc.org In one such study, a batch process that took 20 hours was successfully converted to a flow process with a residence time of about one hour, while increasing the yield from 90% to 90-96%. up.ac.zaresearchgate.net This dramatic reduction in reaction time and reduced exposure to chemicals underscores the efficiency and safety benefits of flow chemistry. up.ac.za
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
| Reaction Time | 20 hours | ~1 hour | up.ac.za, researchgate.net |
| Yield | 90% | 90-96% | up.ac.za, researchgate.net |
| Safety | Higher risk with hazardous reagents | Enhanced safety, reduced exposure | up.ac.za, nih.gov |
| Scalability | Problematic, especially for hazardous reactions | Readily scalable | nih.gov, mdpi.com |
Advanced In-Situ Spectroscopic Monitoring of Reactions
To fully leverage the benefits of modern synthetic methods like flow chemistry, a deep understanding of reaction kinetics and mechanisms is essential. Advanced in-situ spectroscopic techniques are emerging as powerful tools for real-time monitoring of chemical transformations. These methods allow chemists to observe the formation of intermediates, track the consumption of reactants, and identify the onset of side reactions as they happen.
Techniques such as in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Attenuated Total Reflectance (ATR)-FTIR can continuously monitor changes in surface functionalities and solution composition during a reaction. researchgate.net While a specific application to this compound is not yet reported, these methods are broadly applicable. For example, in a flow reactor, an ATR-FTIR probe could track the conversion of a ketone to the tertiary alcohol of the title compound in real-time, allowing for precise control over reaction time and conditions to maximize yield and minimize impurity formation.
Another innovative approach is Chromophore Quench Labeling, which provides "simulated snapshots" of molar mass distributions for rapid mechanistic analysis of catalytic reactions. bu.edu Such advanced analytical methods, when integrated directly into automated synthesis platforms, can create a feedback loop for self-optimization, where the reactor adjusts conditions in real-time based on spectroscopic data to achieve a desired outcome. This trend is moving chemical synthesis from a trial-and-error approach to a more data-driven, predictive science.
Predictive Modeling for Reaction Outcomes and Compound Design
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. These methods can forecast reaction outcomes, elucidate complex reaction mechanisms, and guide the design of novel compounds with desired properties, thereby saving significant time and resources in the laboratory.
For transformations involving this compound, predictive modeling can be applied in several ways. Quantum mechanics calculations can be used to model transition states and reaction pathways, helping to explain observed selectivity and predict the most favorable reaction conditions. This has been used in related systems to revise the proposed structures of complex natural products by comparing computed NMR data with experimental results. nih.gov
Furthermore, molecular modeling is crucial for compound design. Molecular docking studies are routinely used to predict how a molecule will bind to a biological target, such as the COX-2 enzyme. nih.govnih.gov By modeling derivatives of this compound and their subsequent cyclized products, researchers can prioritize the synthesis of candidates with the highest predicted binding affinity and selectivity. This computational pre-screening allows for a more focused and efficient synthetic effort. As computational power increases and algorithms become more sophisticated, the integration of predictive modeling into the research and development workflow will continue to accelerate the pace of chemical innovation.
Q & A
Synthetic Pathways and Optimization
1.1 Basic: What are the common synthetic routes for 2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol, and what key intermediates are involved? Answer: A typical route involves α-bromo-4-(methylsulfonyl)acetophenone as a key intermediate. This intermediate reacts with propargyl alcohol derivatives under basic conditions (e.g., NaHCO₃ in anhydrous methanol) to form the pentynol backbone. The methylsulfonyl group is introduced via sulfonation of the phenyl ring prior to alkyne coupling .
1.2 Advanced: How can reaction conditions be optimized to improve yield and purity? Answer: Optimizing stoichiometry of the alkyne precursor, controlling reaction temperature (e.g., maintaining 0–5°C during bromoacetophenone synthesis), and using catalytic additives (e.g., CuI for alkyne coupling) can enhance yield. Purity is improved via column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization from ethanol/water mixtures .
Functional Group Reactivity
2.1 Basic: What are the characteristic reactions of the methylsulfonyl and pentynol groups? Answer: The methylsulfonyl group is electron-withdrawing, directing electrophilic substitution to the meta position. The propargyl alcohol moiety undergoes alkyne-specific reactions: (1) Sonogashira coupling for carbon-carbon bond formation, (2) acid-catalyzed hydration to ketones, and (3) oxidation to α,β-ynones .
2.2 Advanced: How does the methylsulfonyl group influence regioselectivity in alkyne reactions? Answer: Computational studies (DFT) show that the methylsulfonyl group increases electrophilicity at the alkyne’s β-carbon, favoring nucleophilic attack at this position. This is critical in cycloaddition reactions, where regioselectivity impacts heterocycle formation (e.g., triazoles or pyridines) .
Biological Activity Assessment
3.1 Basic: What in vitro assays evaluate antimicrobial potential? Answer: Standard assays include:
- MIC (Minimum Inhibitory Concentration): Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- ROS (Reactive Oxygen Species) Scavenging: Assess antioxidant activity via DPPH radical quenching.
Dose-response curves (0.1–100 µM) are analyzed using logistic regression .
3.2 Advanced: How are structural modifications linked to CXCR2 inhibition? Answer: Structure-activity relationship (SAR) studies compare derivatives with varied sulfonyl substituents. Competitive binding assays (e.g., fluorescence polarization) quantify inhibition of CXCL1/CXCL8 binding to CXCR2. Molecular dynamics simulations predict binding affinity changes upon substitution (e.g., replacing methylsulfonyl with phenylsulfonyl) .
Analytical Characterization
4.1 Basic: Which spectroscopic techniques are most effective? Answer:
- ¹H/¹³C NMR: Methylsulfonyl protons resonate at δ 3.0–3.2 ppm (singlet); the propargyl alcohol OH appears as a broad peak (~δ 2.5 ppm).
- IR: Strong S=O stretching at 1150–1300 cm⁻¹; alkyne C≡C stretch at ~2100 cm⁻¹.
- HRMS: Exact mass confirms molecular formula (e.g., C₁₂H₁₄O₃S requires [M+H]⁺ = 247.0694) .
4.2 Advanced: How is X-ray crystallography applied to resolve conformational ambiguities? Answer: Single-crystal X-ray diffraction reveals the dihedral angle between the methylsulfonylphenyl and pentynol moieties. For example, in related compounds, the phenyl ring and alkyne chain exhibit a near-orthogonal arrangement (85–95°), influencing packing efficiency and solubility .
Stability and Degradation Pathways
5.1 Basic: What storage conditions prevent degradation? Answer: Store under inert atmosphere (argon) at –20°C in amber vials. Avoid exposure to light, moisture, and acidic conditions, which accelerate propargyl alcohol dehydration to ketones .
5.2 Advanced: Mechanistic insights from kinetic degradation studies? Answer: Acid-catalyzed degradation follows pseudo-first-order kinetics (k = 0.12 h⁻¹ at pH 3). LC-MS identifies major degradation products: 4-(methylsulfonyl)acetophenone (via hydration) and dimeric species (via alkyne oligomerization) .
Computational Modeling Approaches
6.1 Basic: What quantum methods predict electronic properties? Answer: DFT calculations (B3LYP/6-311+G(d,p)) map electrostatic potential surfaces, showing high electron density at the sulfonyl oxygen atoms. HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation .
6.2 Advanced: How do docking studies inform CXCR2 inhibitor design? Answer: Glide SP docking (Schrödinger Suite) positions the methylsulfonyl group in CXCR2’s hydrophobic subpocket. Free energy perturbation (FEP) calculations predict a 2.3 kcal/mol affinity gain for fluoro-substituted derivatives .
Data Interpretation and Conflict Resolution
7.1 Basic: Addressing discrepancies in biological activity data? Answer: Cross-validate using orthogonal assays (e.g., MIC vs. time-kill curves). Check for assay-specific artifacts, such as serum protein binding in cell-based vs. cell-free systems .
7.2 Advanced: Statistical frameworks for meta-analysis of cytotoxicity data? Answer: Bayesian hierarchical models integrate data from heterogeneous studies (e.g., differing cell lines or exposure times). Sensitivity analysis identifies outliers, while funnel plots assess publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
